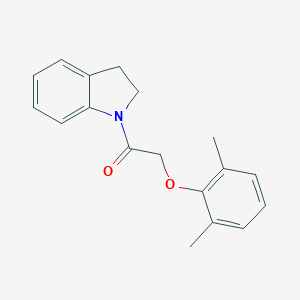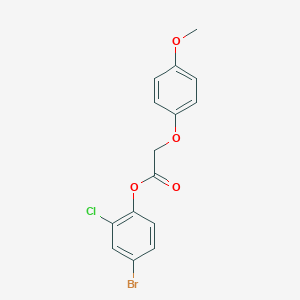
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2,6-dimethylphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2,6-dimethylphenyl ether is an organic compound that features both an indole and a phenoxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2,6-dimethylphenyl ether typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Ether Formation: The phenoxy group can be introduced via a nucleophilic substitution reaction where a phenol reacts with an alkyl halide.
Coupling Reaction: The final step involves coupling the indole derivative with the phenoxy derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
化学反応の分析
Types of Reactions
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2,6-dimethylphenyl ether can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinonoid structures.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield alcohols.
科学的研究の応用
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2,6-dimethylphenyl ether may have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
作用機序
The mechanism of action for 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2,6-dimethylphenyl ether would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, influencing biological pathways. The phenoxy group might enhance the compound’s ability to cross cell membranes or bind to specific proteins.
類似化合物との比較
Similar Compounds
- 1-(2,3-dihydro-1H-indol-1-yl)-2-(2,4-dimethylphenoxy)ethanone
- 1-(2,3-dihydro-1H-indol-1-yl)-2-(2,5-dimethylphenoxy)ethanone
Uniqueness
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2,6-dimethylphenyl ether is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C18H19NO2 |
|---|---|
分子量 |
281.3 g/mol |
IUPAC名 |
1-(2,3-dihydroindol-1-yl)-2-(2,6-dimethylphenoxy)ethanone |
InChI |
InChI=1S/C18H19NO2/c1-13-6-5-7-14(2)18(13)21-12-17(20)19-11-10-15-8-3-4-9-16(15)19/h3-9H,10-12H2,1-2H3 |
InChIキー |
MHIXDQUEODUCCE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N2CCC3=CC=CC=C32 |
正規SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N2CCC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(tert-butylsulfamoyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B319949.png)
![2-(2-bromo-4-ethylphenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B319950.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-3-iodo-4-methylbenzamide](/img/structure/B319951.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-(1-naphthyl)acetamide](/img/structure/B319952.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B319953.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B319954.png)
![N-[(2-bromophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B319955.png)
![N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B319960.png)
![N-(tert-butyl)-4-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B319961.png)

![N-[4-(anilinosulfonyl)phenyl]cyclopropanecarboxamide](/img/structure/B319964.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B319965.png)
![2-(4-methylphenoxy)-N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B319968.png)
![2-(2,4-dimethylphenoxy)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B319972.png)
